![molecular formula C10H14OS B14418797 2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene CAS No. 82079-40-1](/img/structure/B14418797.png)
2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene is an organic compound characterized by the presence of a methanesulfinyl group attached to a benzene ring substituted with three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene typically involves the sulfoxidation of 1,3,5-trimethylbenzene. One common method is the reaction of 1,3,5-trimethylbenzene with methanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfoxide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form sulfone derivatives.
Reduction: Reduction of the sulfoxide group can yield the corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene involves its interaction with specific molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s aromatic structure allows it to interact with various enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
- 2-Methanesulfonyl-1,3,5-trimethylbenzene
- 2-Methylsulfinyl-1,3,5-trimethylbenzene
- 2-Methylsulfonyl-1,3,5-trimethylbenzene
Comparison: 2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene is unique due to the presence of the (S)-methanesulfinyl group, which imparts specific stereochemical properties. This distinguishes it from other similar compounds that may lack this stereochemistry or have different functional groups.
Propiedades
Número CAS |
82079-40-1 |
|---|---|
Fórmula molecular |
C10H14OS |
Peso molecular |
182.28 g/mol |
Nombre IUPAC |
1,3,5-trimethyl-2-[(S)-methylsulfinyl]benzene |
InChI |
InChI=1S/C10H14OS/c1-7-5-8(2)10(12(4)11)9(3)6-7/h5-6H,1-4H3/t12-/m0/s1 |
Clave InChI |
GWPSJKQQNNVDAC-LBPRGKRZSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)[S@@](=O)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



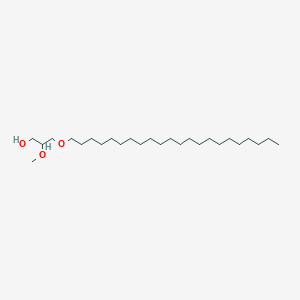
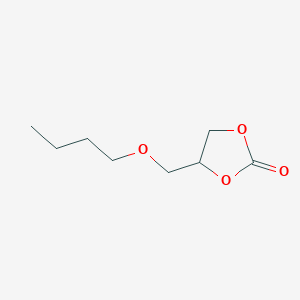
![Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate](/img/structure/B14418727.png)
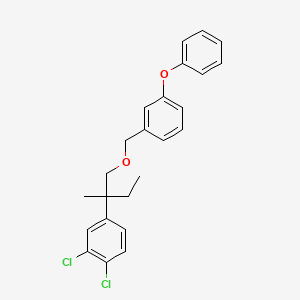
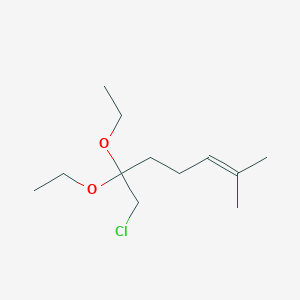
![N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline](/img/structure/B14418734.png)
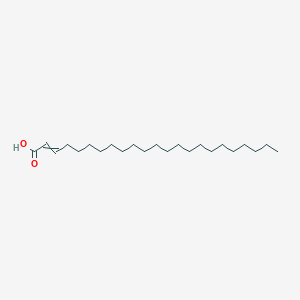
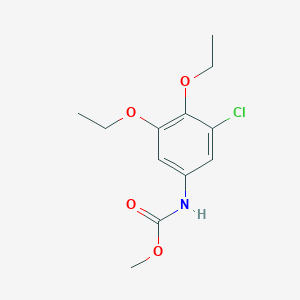
![4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate](/img/structure/B14418762.png)

![1,4-Diazabicyclo[2.2.2]octane;trichloroplatinum](/img/structure/B14418764.png)
![2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol](/img/structure/B14418782.png)

